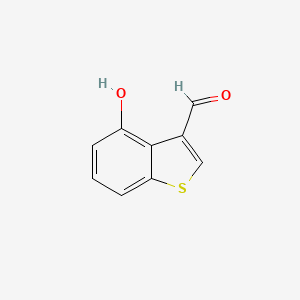
4-Hydroxy-1-benzothiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both a benzene ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-benzothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene 3-carbaldehyde in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Hydroxy-1-benzothiophene-3-carboxylic acid.
Reduction: 4-Hydroxy-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-benzothiophene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: These compounds share a similar structure with a fused benzene and furan ring and exhibit diverse biological activities.
Thiophene derivatives: Compounds with a thiophene ring are known for their pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
4-Hydroxy-1-benzothiophene-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzothiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6O2S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
4-hydroxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O2S/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-5,11H |
Clave InChI |
PGRHCRBEVXXVHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


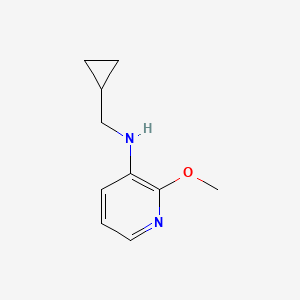
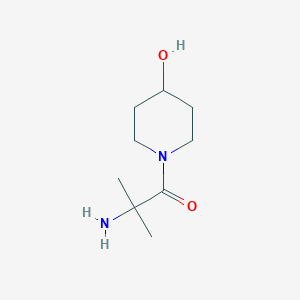
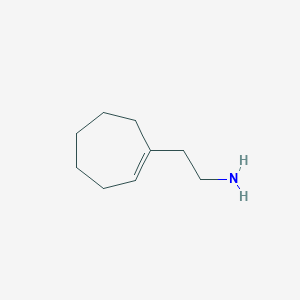
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
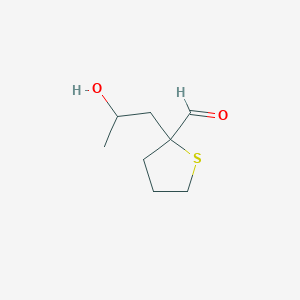
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
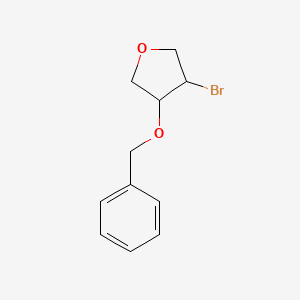
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)

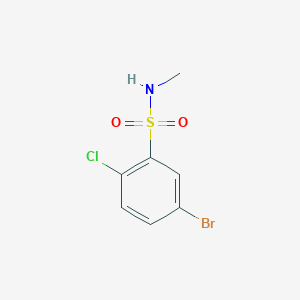

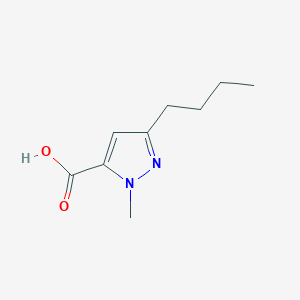
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)

